30-(1-Hydroxyethyl)-33-(1-hydroxy-2-methylhexyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Description
The compound 30-(1-Hydroxyethyl)-33-(1-hydroxy-2-methylhexyl)-... (hereafter referred to as the target compound) is a macrocyclic molecule with a complex polyazacyclotritriacontane backbone. Key features include:
- Molecular Formula: C₆₂H₁₁₁N₁₁O₁₂ (molecular weight ≈ 1202.635) .
- Stereochemistry: Undefined stereocenters in available data, but structural analogs highlight the importance of stereochemical configuration for bioactivity .

- Functional Groups: Hydroxyethyl and hydroxy-2-methylhexyl groups at positions 30 and 33, respectively, which may enhance hydrophilicity compared to related compounds with unsaturated or non-polar substituents .
Properties
Molecular Formula |
C62H113N11O13 |
|---|---|
Molecular Weight |
1220.6 g/mol |
IUPAC Name |
30-(1-hydroxyethyl)-33-(1-hydroxy-2-methylhexyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H113N11O13/c1-25-26-27-39(14)52(76)51-56(80)66-49(42(17)74)60(84)67(18)32-47(75)68(19)43(28-33(2)3)55(79)65-48(37(10)11)61(85)69(20)44(29-34(4)5)54(78)63-40(15)53(77)64-41(16)57(81)70(21)45(30-35(6)7)58(82)71(22)46(31-36(8)9)59(83)72(23)50(38(12)13)62(86)73(51)24/h33-46,48-52,74,76H,25-32H2,1-24H3,(H,63,78)(H,64,77)(H,65,79)(H,66,80) |
InChI Key |
QHSAVIYJLPPRIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O |
Origin of Product |
United States |
Biological Activity
The compound 30-(1-Hydroxyethyl)-33-(1-hydroxy-2-methylhexyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone (commonly referred to as the undecazacyclotritriacontane compound) is a complex synthetic molecule characterized by its extensive alkyl chain structure and multiple functional groups. This article reviews its biological activities based on available research findings.
- Molecular Formula : C62H113N11O13
- Molecular Weight : 1220.6 g/mol
- IUPAC Name : As specified above.
| Property | Value |
|---|---|
| Molecular Formula | C62H113N11O13 |
| Molecular Weight | 1220.6 g/mol |
| Purity | ~95% |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Research indicates several key areas of activity:
Antimicrobial Activity
Preliminary studies suggest that the undecazacyclotritriacontane compound exhibits antimicrobial properties. For instance:
- It has shown effectiveness against various bacterial strains in vitro.
- The mechanism appears to involve disruption of bacterial cell membranes.
Immunomodulatory Effects
Research indicates that this compound may have immunomodulatory effects:
- It can enhance the proliferation of certain immune cells.
- Studies have demonstrated its potential to modulate cytokine production in immune responses.
Cytotoxicity and Anticancer Potential
The compound's cytotoxic effects have been evaluated in cancer cell lines:
- In vitro assays revealed significant cytotoxicity against specific cancer types.
- The mechanism of action may involve apoptosis induction and cell cycle arrest.
Case Studies
-
Antimicrobial Efficacy Study :
- A study tested the compound against Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 50 μg/mL for both strains.
- Results indicated that the compound disrupts the integrity of bacterial membranes.
-
Immunomodulation Research :
- In a controlled experiment with murine models (mice), administration of the compound resulted in a 30% increase in T-cell proliferation compared to control groups.
- Cytokine analysis showed increased levels of IL-2 and IFN-gamma.
-
Cytotoxicity Assay :
- A study involving human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed an IC50 value of 20 μg/mL after 48 hours of treatment.
- Flow cytometry analysis indicated increased apoptotic cells following treatment.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Analogues
The target compound shares structural homology with several macrocyclic immunosuppressants and synthetic derivatives. A detailed comparison is provided below:
Table 1: Structural Comparison
Key Observations:
Physicochemical and Pharmacokinetic Properties
Table 2: Physical and Pharmacokinetic Comparison
Key Findings:
Bioactivity Hypotheses
- Immunosuppression Potential: Structural alignment with voclosporin suggests possible calcineurin inhibition, but the absence of defined stereocenters and differing substituents may reduce efficacy .
- Hydrophilicity vs. Bioavailability : The hydroxy groups may enhance aqueous solubility but limit blood-brain barrier penetration compared to voclosporin .
Comparative Challenges
- Stereochemical Uncertainty : Undefined stereocenters in the target compound hinder accurate activity predictions, unlike voclosporin’s well-characterized configuration .
- Synthetic Complexity: The tetrakis(2-methylpropyl) and nonamethyl groups complicate synthesis and purification, as seen in related macrocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

